![molecular formula C4H5O5- B1263212 3-Dehydro-L-threonate](/img/structure/B1263212.png)
3-Dehydro-L-threonate
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Overview
Description
(R)-2,4-dihydroxy-3-oxobutanoate is the conjugate base of 3-dehydro-L-threonic acid; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and a 3-oxo monocarboxylic acid anion. It is a conjugate base of a (R)-2,4-dihydroxy-3-oxobutanoic acid. It is an enantiomer of a (S)-2,4-dihydroxy-3-oxobutanoate.
Scientific Research Applications
Metabolism in Plants
Research has shown that l-threonic acid, closely related to 3-Dehydro-L-threonate, is a natural constituent in leaves of certain plants like Pelargonium crispum and Rumex x acutus. These plants metabolize l-threonate into various products, including tartrate and other carbohydrate metabolism products. The study of l-threonate metabolism in these plants provides insights into the biochemistry of plant metabolism and potential agricultural applications (Helsper & Loewus, 1982).
Synthesis and Thermodynamic Properties
The synthesis and thermodynamic properties of metal complexes of l-threonate, which is structurally similar to 3-Dehydro-L-threonate, have been extensively studied. For instance, copper l-threonate hydrate and potassium l-threonate hydrate have been synthesized and characterized, providing valuable data on their heat-capacity, enthalpy of formation, and dehydration processes. These studies are crucial for understanding the physical and chemical properties of such complexes, which can have applications in materials science and pharmaceuticals (Qing et al., 2006), (Wei et al., 2006).
Neuropharmacology and Cognitive Enhancement
A significant application of L-threonate, which may extend to its derivative 3-Dehydro-L-threonate, is in neuropharmacology. Studies have shown that L-threonate can modulate intraneuronal magnesium concentration, impacting cognitive abilities. This property is being explored for its potential in enhancing learning and memory and in the treatment of cognitive decline in conditions like Alzheimer's disease (Sun et al., 2016).
Bioavailability and Pharmacokinetics
The bioavailability and pharmacokinetics of calcium l-threonate in humans have been studied, which is relevant for understanding how 3-Dehydro-L-threonate might behave in the body. Such research is crucial for developing effective supplementation strategies and understanding the metabolic fate of threonate-based compounds (Wang, Hu, & Jiang, 2013), (Wang, Hu, & Jiang, 2011).
CO2 Absorption
Studies on potassium threonate have explored its capacity for CO2 absorption, which may provide insights into potential environmental applications of 3-Dehydro-L-threonate. Understanding how these compounds interact with greenhouse gases can inform strategies for carbon capture and environmental remediation (Portugal, Magalhães, & Mendes, 2008).
Hair Growth Regulation
Interestingly, L-threonate has been studied for its effect on hair growth, specifically its potential to combat androgen-driven balding. This could suggest dermatological applications for 3-Dehydro-L-threonate in hair growth regulation and treatment of hair loss conditions (Kwack et al., 2010).
properties
Product Name |
3-Dehydro-L-threonate |
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Molecular Formula |
C4H5O5- |
Molecular Weight |
133.08 g/mol |
IUPAC Name |
(2R)-2,4-dihydroxy-3-oxobutanoate |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h3,5,7H,1H2,(H,8,9)/p-1/t3-/m1/s1 |
InChI Key |
SCSGVVIUUUPOOJ-GSVOUGTGSA-M |
Isomeric SMILES |
C(C(=O)[C@H](C(=O)[O-])O)O |
Canonical SMILES |
C(C(=O)C(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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